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Compound of Interest

Compound Name: prop-1-ene-2-sulfonamide

CAS No.: 16325-50-1

Cat. No.: B6266940 Get Quote

Part 1: Executive Summary & Classification
Prop-1-ene-2-sulfonamide represents a specialized class of Michael acceptor warheads used

in Targeted Covalent Inhibitors (TCIs). Chemically defined as an

-methyl vinyl sulfonamide, this moiety is engineered to target non-catalytic nucleophilic
residues—predominantly Cysteine—within a protein binding pocket.

Unlike the ubiquitous acrylamide warheads (e.g., Ibrutinib, Osimertinib), the prop-1-ene-2-
sulfonamide scaffold leverages the stronger electron-withdrawing nature of the sulfonyl group

(

) balanced by the steric and electronic modulation of the

-methyl group. This unique "push-pull" electronic environment allows for fine-tuned reactivity,
often yielding high selectivity for specific kinases (e.g., ERK1/2, WRN helicase) while
minimizing off-target glutathione (GSH) depletion.

Chemical Classification Table[1]
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Feature Classification Description

Warhead Type Michael Acceptor

Electrophilic alkene conjugated

to an electron-withdrawing

group (EWG).

Sub-Class -Methyl Vinyl Sulfonamide

Sulfonamide EWG at C2;

Methyl group at C2; Reactive

site at C1.

HSAB Category Soft Electrophile

Preferentially reacts with soft

nucleophiles (Thiol/Sulfhydryl

of Cysteine).

Reversibility Irreversible

Forms a stable thioether bond;

lacks a facile elimination

pathway under physiological

conditions.

Reactivity Profile Moderate-High

Generally more reactive than

acrylamides due to

, but modulated by

-substitution.

Part 2: Mechanism of Action (Chemical Biology)[2]
The Alpha-Methyl Vinyl Sulfonamide "Sweet Spot"
The prop-1-ene-2-sulfonamide warhead functions via a nucleophilic conjugate addition (AdN).

The positioning of the sulfonamide and methyl group at the

-position (C2) creates a specific reactivity landscape:

Electronic Activation: The sulfonyl group (

) is a potent electron-withdrawing group, significantly lowering the LUMO energy of the
alkene, making the

-carbon (C1) highly electrophilic.
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Steric Modulation: The

-methyl group introduces mild steric bulk near the transition state but does not block the

-carbon (C1) directly. This distinguishes it from

-substituted warheads, which are significantly less reactive.

Irreversibility: Upon nucleophilic attack, the resulting carbanion is protonated to form a stable

saturated sulfonamide adduct. Unlike

-cyanoacrylamides, which can undergo retro-Michael addition, the sulfonamide adduct is
kinetically stable.

Reaction Pathway Diagram
The following diagram illustrates the covalent labeling mechanism of a Cysteine residue by a

prop-1-ene-2-sulfonamide inhibitor.

Key InteractionCysteine Thiol
(Protein-SH)

Transition State
(Tetrahedral-like)

 Nucleophilic Attack (k_inact)

Prop-1-ene-2-sulfonamide
(Inhibitor)

 Nucleophilic Attack (k_inact)
Stabilized Carbanion

(Alpha-C)
 Bond Formation Covalent Adduct

(Thioether)
 Protonation (Fast)

Click to download full resolution via product page

Caption: Mechanism of irreversible inhibition. The cysteine thiolate attacks the terminal

methylene (C1), driven by the electron-withdrawing sulfonyl group.

Part 3: Medicinal Chemistry & Applications[3][4][5]
[6][7]
Structure-Activity Relationship (SAR)
The reactivity of the prop-1-ene-2-sulfonamide can be tuned via the sulfonamide nitrogen

substituents (
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in

).

Electron Deficient R-groups: Increase the acidity of the NH (if present) and can slightly

modulate the sulfonyl's electron-withdrawing power, increasing warhead reactivity.

Steric Bulk on R: primarily affects non-covalent binding affinity (

) rather than the intrinsic reactivity (

) of the warhead itself.

Case Study: ERK Inhibitors
In the development of ERK1/2 inhibitors, the prop-1-ene-2-sulfonamide warhead was utilized

to target Cys183 (in ERK2). This residue is located in the ATP-binding site but is distinct from

the catalytic lysine.

Advantage: The sulfonamide warhead provided a unique vector for engagement that avoided

the IP-issues of standard acrylamides and offered improved metabolic stability in some

scaffolds.

Selectivity: The specific geometry of the prop-1-ene linker allowed the inhibitor to "reach"

Cys183 only when the kinase was in a specific conformation, enhancing selectivity over

other kinases with conserved cysteines.

Part 4: Experimental Protocols
Synthesis of Prop-1-ene-2-sulfonamide Scaffolds
Objective: Install the warhead onto an amine-bearing drug scaffold (

).

Reagents:

Scaffold amine (

)
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Prop-1-ene-2-sulfonyl chloride (CAS 874009-75-3)

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Triethylamine (

) or Diisopropylethylamine (DIPEA)

Protocol:

Preparation: Dissolve the scaffold amine (1.0 equiv) in anhydrous DCM (0.1 M

concentration) under an inert atmosphere (

).

Base Addition: Add DIPEA (2.5 equiv) and cool the mixture to 0°C.

Sulfonylation: Dropwise add a solution of prop-1-ene-2-sulfonyl chloride (1.2 equiv) in DCM.

Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) for 2-4 hours.

Monitor by LC-MS for conversion.

Workup: Quench with saturated

, extract with DCM, dry over

, and concentrate.

Purification: Flash column chromatography (typically Hexane/EtOAc). Note: Avoid

nucleophilic solvents (MeOH) during prolonged storage.

Intrinsic Reactivity Assay (GSH Half-Life)
Objective: Quantify the electrophilicity of the warhead to assess potential toxicity (off-target

alkylation).

Protocol:

Stock Solutions: Prepare 10 mM inhibitor in DMSO and 10 mM reduced Glutathione (GSH)

in PBS (pH 7.4).
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Incubation: Mix inhibitor (final 50

M) with excess GSH (final 5 mM, 100-fold excess) in PBS with an internal standard (e.g.,
Warfarin).

Sampling: Incubate at 37°C. Aliquot samples at t = 0, 15, 30, 60, 120, 240 min.

Analysis: Quench aliquots with 1% Formic Acid/Acetonitrile. Analyze by HPLC-UV or LC-

MS/MS.

Calculation: Plot

vs. time. The slope is

.

.

Target Range: Ideal TCIs typically have GSH

hours to ensure bioavailability before clearance.

Kinetic Characterization ( )
Objective: Determine the efficiency of covalent inhibition against the target protein.

Workflow Diagram:
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(Vary Time t)
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Output: k_inact & K_I
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Caption: Workflow for determining covalent kinetic parameters. A 2-step hyperbolic fit

distinguishes binding affinity (

) from bond formation rate (

).

Data Analysis Table:
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Parameter Definition Significance

Dissociation constant of the

non-covalent complex.

Measures initial binding affinity.

Lower is better.

Maximum rate of covalent

bond formation.

Measures reactivity of the

warhead within the pocket.

Second-order rate constant (

).

The gold standard for TCI

potency. Values

indicate potent inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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